molecular formula C14H17NO2 B11877977 Isopropyl 1H-indole-3-propionate CAS No. 93941-02-7

Isopropyl 1H-indole-3-propionate

Cat. No.: B11877977
CAS No.: 93941-02-7
M. Wt: 231.29 g/mol
InChI Key: ALEBZUNFHDQURI-UHFFFAOYSA-N
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Description

ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE typically involves the esterification of 3-(1H-indol-3-yl)propanoic acid with isopropanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is generally carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Scientific Research Applications

ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with various molecular targets. The indole moiety can interact with different enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 3-(1H-INDOL-3-YL)PROPANOATE is unique due to its specific ester functional group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93941-02-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

propan-2-yl 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3

InChI Key

ALEBZUNFHDQURI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

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